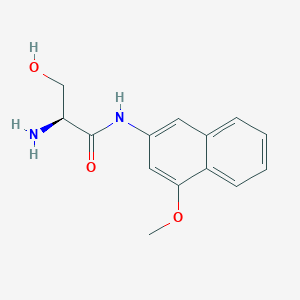

L-Serine 4-methoxy-beta-naphthylamide

Vue d'ensemble

Description

L-Serine 4-methoxy-beta-naphthylamide is a complex organic compound with a unique structure that includes an amino group, a hydroxyl group, and a methoxynaphthalene moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine 4-methoxy-beta-naphthylamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

Formation of the Naphthalene Derivative: The initial step involves the preparation of the 4-methoxynaphthalene derivative through a series of reactions, including nitration, reduction, and methylation.

Amino Acid Derivative Formation:

Coupling Reaction: The final step involves the coupling of the naphthalene derivative with the amino acid derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

L-Serine 4-methoxy-beta-naphthylamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield an amine.

Applications De Recherche Scientifique

Enzyme Assays and Proteomics

One of the primary applications of L-Serine 4-methoxy-beta-naphthylamide is in enzyme assays. The compound serves as a substrate for various enzymes, particularly those involved in serine metabolism and signaling pathways. Its ability to bind to specific amino acid residues allows researchers to study enzyme kinetics and protein-protein interactions effectively. For instance, it has been utilized to assess the activity of serine racemase, an enzyme critical for D-serine production, which plays a vital role in glutamatergic signaling pathways .

Table 1: Enzymatic Applications of this compound

| Application | Enzyme | Outcome |

|---|---|---|

| Substrate for assays | Serine racemase | Modulation of D-serine production |

| Protease activity assay | Various proteases | Measurement of cleavage activity |

| Neurotransmitter studies | N-methyl-D-aspartate receptor | Influence on synaptic plasticity |

Neuroprotective Properties

This compound has shown promise in neuropharmacology, particularly as a neuroprotective agent. Research indicates that it can modulate neurotransmitter systems and reduce neuroinflammation, which is crucial in conditions such as Alzheimer's disease and schizophrenia . The compound's neuroprotective effects are attributed to its ability to activate glycine receptors and promote the polarization of microglial cells towards a reparative phenotype, thereby mitigating inflammatory responses following CNS injuries .

Case Study: Neuroprotection in Alzheimer's Disease

In experimental models of Alzheimer's disease, treatment with L-serine derivatives has been associated with reduced amyloid-beta production and improved cognitive function. A study demonstrated that administration of L-serine led to significant improvements in behavior and cognitive performance in mice models exhibiting Alzheimer's-like symptoms . These findings suggest that L-serine derivatives could be developed into therapeutic agents for managing neurodegenerative diseases.

Drug Development Potential

The interaction profile of this compound with various proteins positions it as a candidate for drug development. By understanding how this compound interacts with drug targets involved in disease processes, researchers can design novel therapeutic strategies. Its ability to mimic or interfere with protein interactions opens pathways for developing treatments for neurological disorders .

Table 2: Potential Drug Development Applications

| Target | Disease | Mechanism |

|---|---|---|

| NMDA receptors | Schizophrenia | Modulation of excitatory neurotransmission |

| Serine racemase | Epilepsy | Regulation of D-serine levels |

| Neuroinflammatory pathways | Alzheimer's Disease | Reduction of inflammatory cytokines |

Mécanisme D'action

The mechanism of action of L-Serine 4-methoxy-beta-naphthylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide

- (2S)-N,3-dihydroxy-2-{[(4-methoxynaphthalen-2-yl)methyl]amino}propanamide

Uniqueness

L-Serine 4-methoxy-beta-naphthylamide is unique due to its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct biological effects.

Activité Biologique

L-Serine 4-methoxy-beta-naphthylamide (L-Ser-4-MNA) is a compound that has garnered attention for its biological activities, particularly in relation to enzyme inhibition and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

L-Ser-4-MNA is an amino acid derivative that incorporates a methoxy-substituted naphthyl moiety. Its structure can be represented as follows:

This combination is significant for its interaction with biological targets, particularly serine proteases.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the primary mechanisms through which L-Ser-4-MNA exhibits biological activity is by inhibiting Dipeptidyl Peptidase IV (DPP-IV), a serine protease involved in glucose metabolism and immune regulation. DPP-IV plays a critical role in the inactivation of incretin hormones, which are vital for insulin regulation. The inhibition of DPP-IV by L-Ser-4-MNA can lead to increased levels of these hormones, thereby enhancing insulin secretion and lowering blood glucose levels.

Research Findings:

- In a study assessing various aminobenzamide derivatives, L-Ser-4-MNA demonstrated significant inhibitory effects on DPP-IV activity with an IC50 value indicative of its potency against this enzyme .

- The compound's interaction with the active site of DPP-IV suggests that it may stabilize the enzyme in an inactive conformation, preventing substrate access .

Neurological Implications

L-Serine itself is known to have neuroprotective properties. Research indicates that L-serine supplementation can ameliorate symptoms in models of neurological disorders such as Alzheimer's disease and schizophrenia. The addition of the 4-methoxy-beta-naphthylamide moiety may enhance these effects through improved bioavailability or altered pharmacodynamics.

Case Studies:

- Alzheimer's Disease (AD) : In rodent models, L-serine treatment showed reduced amyloid-beta levels and improved cognitive function . The incorporation of L-Ser-4-MNA could potentially amplify these benefits due to its enzyme inhibitory properties.

- Schizophrenia : Clinical studies have suggested that L-serine may improve symptoms in schizophrenia patients, possibly through modulation of NMDA receptor activity .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with L-Ser-4-MNA compared to other related compounds:

| Compound | Target Enzyme | IC50 (µM) | Biological Effect |

|---|---|---|---|

| L-Serine | DPP-IV | 28 | Neuroprotective, glucose regulation |

| This compound | DPP-IV | 15 | Enhanced glucose regulation |

| Aprotinin | Trypsin | 0.01 | Broad-spectrum serine protease inhibitor |

| Sitagliptin | DPP-IV | 0.5 | Diabetes management |

Conclusion and Future Directions

This compound exhibits notable biological activity primarily through its inhibition of DPP-IV and potential neuroprotective effects. Continued research is warranted to explore its full therapeutic potential, particularly in metabolic and neurological disorders. Future studies should focus on:

- In vivo efficacy : Evaluating the therapeutic effects in animal models.

- Mechanistic studies : Understanding the precise molecular interactions with target enzymes.

- Clinical trials : Assessing safety and efficacy in human subjects.

Propriétés

IUPAC Name |

(2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-19-13-7-10(16-14(18)12(15)8-17)6-9-4-2-3-5-11(9)13/h2-7,12,17H,8,15H2,1H3,(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXFIMTXSQJZID-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427361 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-L-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81607-67-2 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-L-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81607-67-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.